Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butoxycarbonyl (boc) protecting group attached to an amino group on a cyclopentane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the boc group.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted derivatives.
Scientific Research Applications
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate involves its role as a protecting group in organic synthesis. The boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-(boc-amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring.
Ethyl (1R,2S)-2-(boc-amino)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring.
Uniqueness
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is unique due to its specific ring size and stereochemistry, which can influence its reactivity and the types of molecules it can be used to synthesize. The presence of the boc protecting group also makes it particularly useful in peptide synthesis.
Biological Activity
Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- CAS Number : 1140972-29-7
- IUPAC Name : Ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
The compound features a cyclopentane ring with a carboxylate ester and a tert-butoxycarbonyl (Boc) protected amino group. The stereochemistry at the chiral centers enhances its stability and versatility in synthetic applications.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown significant pharmacological properties. The following sections detail some of the potential biological activities associated with this compound.
Antimicrobial Activity
Certain derivatives of cyclopentanecarboxylic acids have been noted for their antibacterial and antifungal properties. This compound may exhibit similar activities due to its structural characteristics that allow for interaction with microbial targets.
Therapeutic Applications
This compound serves as a precursor for developing new pharmaceutical agents targeting specific pathways. Its ability to introduce chirality into target molecules makes it valuable in drug development. Notably, compounds derived from similar bicyclic structures have been investigated for their roles in treating various diseases, including cancer and neurological disorders.
Comparative Analysis of Related Compounds
Here is a comparative analysis of this compound with other related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-Aminocyclopentanecarboxylate | Lacks Boc protection | More reactive amino group |
N-Boc-2-Aminocyclopentanecarboxylic Acid | Contains carboxylic acid instead of ester | Useful for peptide synthesis |
3-Aminocyclopentane-1-carboxylic Acid | Different position of amino group | May exhibit different biological activities |
This table illustrates the structural diversity within this class of compounds while emphasizing how this compound stands out due to its specific stereochemistry and functionalization.
Synthesis and Characterization
Research has demonstrated scalable synthesis methods for various stereoisomers of cyclopentanecarboxylic acid derivatives, including the compound . For instance, enzymatic hydrolysis techniques have been successfully employed to convert precursors into chiral amino acids, showcasing the compound's versatility in synthetic chemistry .
Properties
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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